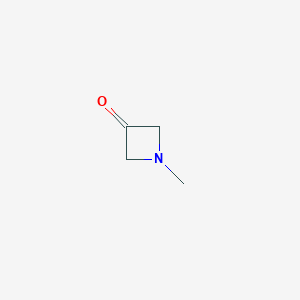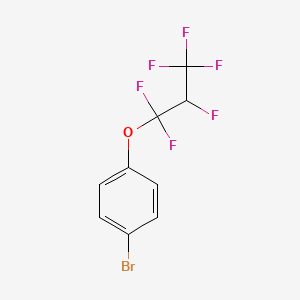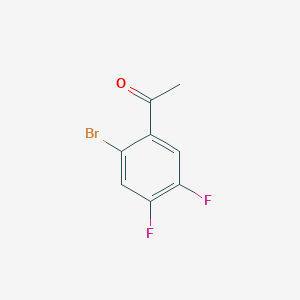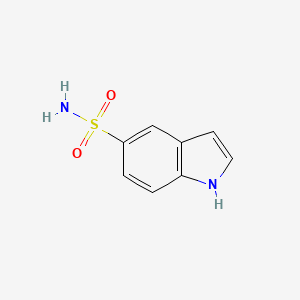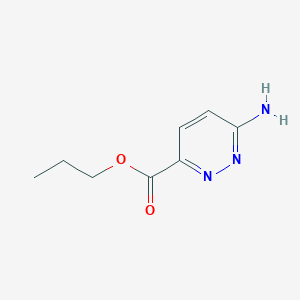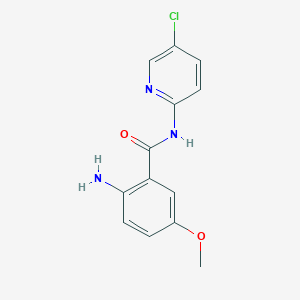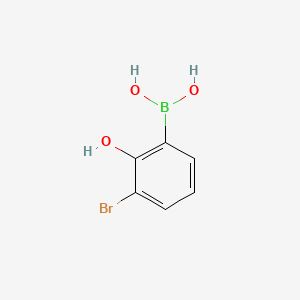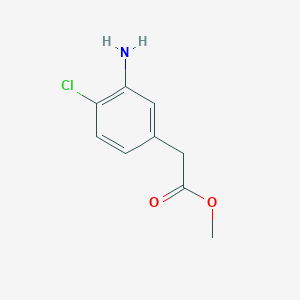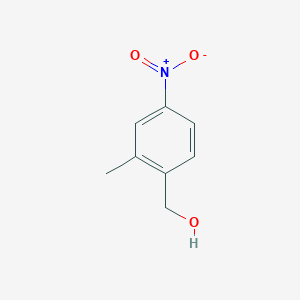
(2-Methyl-4-nitrophenyl)methanol
Descripción general
Descripción
(2-Methyl-4-nitrophenyl)methanol, also known as 2-MNP, is a chemical compound that has been studied for its various applications in scientific research. It is a colorless, volatile liquid that is soluble in water and organic solvents. 2-MNP is a derivative of 4-nitrophenol, and its properties are similar to those of 4-nitrophenol, but with the added advantage of being more stable and easier to handle. This compound has been widely used in various scientific research applications, particularly in the fields of organic synthesis, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
Photochemical Reaction Mechanisms
(2-Methyl-4-nitrophenyl)methanol is involved in photochemical reactions. For instance, its derivatives, such as 2-nitrobenzyl compounds, are studied for their mechanisms of methanol photorelease. These studies are crucial for understanding the primary aci-nitro transients and intermediates in various solvents, which are significant for applications in bioagent response times (Il'ichev, Schwörer, & Wirz, 2004).
Catalytic Applications
The compound is also relevant in catalytic processes. For example, methanol, a related compound, is used as a hydrogen source and C1 synthon in chemical synthesis, highlighting its application in N-methylation of amines and transfer hydrogenation of nitroarenes (Sarki et al., 2021).
Dinuclear Zn(II) Complex Reactions
Dinuclear Zn(II) complexes involving 2-hydroxypropyl alkyl phosphates, which undergo reactions in methanol, demonstrate the compound's role in catalytic cleavage and isomerization processes. This provides insights into cyclic phosphate intermediates and their subsequent cleavage (Tsang et al., 2009).
Solvatochromism Studies
In solvatochromism research, nitro-substituted phenyl derivatives are used as probes for investigating solvent mixtures, demonstrating the compound's utility in studying solute-solvent interactions (Nandi et al., 2012).
Methanolytic Transesterification
(2-Methyl-4-nitrophenyl)methanol derivatives are studied in methanolytic transesterification, highlighting the compound's role in chemical synthesis and reactions involving O-methyl O-4-nitrophenyl phosphorothioate (Edwards et al., 2011).
Propiedades
IUPAC Name |
(2-methyl-4-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSWIWNWHAUARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612649 | |
| Record name | (2-Methyl-4-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-4-nitrophenyl)methanol | |
CAS RN |
22162-15-8 | |
| Record name | (2-Methyl-4-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1592000.png)
